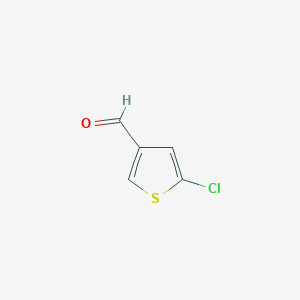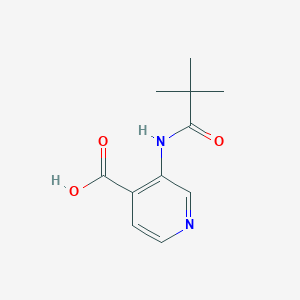
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid
Übersicht
Beschreibung
The compound is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid . It has a propionylamino group attached, which is a common functional group in organic chemistry . The 2,2-dimethyl indicates that there are two methyl groups attached to the second carbon of the propionyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridine ring (from the isonicotinic acid), attached to a propionylamino group with two methyl groups on the second carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring could influence its acidity, while the propionylamino group could affect its reactivity .Wissenschaftliche Forschungsanwendungen
Luminescence and Optical Properties
- Isonicotinic acid (Iso) derivatives, including those similar to 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid, have shown significant potential in the construction of multi-dimensional metal-organic coordination networks with interesting fluorescence properties. These properties have potential applications in fluorescence probing and the study of microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).
Synthesis and Chemical Applications
- Isonicotinic acid derivatives have been used in the synthesis of complex organic compounds. For example, they played a role in the synthesis of FYX-051, a xanthine oxidoreductase inhibitor, indicating their utility in pharmaceutical synthesis (Huo, Kosugi, & Yamamoto, 2008).
Anticancer and Antimalarial Research
- In medicinal chemistry, derivatives of isonicotinic acid have shown considerable efficacy in animal models for both anticancer and antimalarial applications. This suggests a potential for these compounds in developing therapeutic agents (Posner et al., 2004).
Molecular Structure and Coordination Chemistry
- Research on isonicotinic acid derivatives has led to the development of novel metal-organic frameworks (MOFs) with unique structural properties. These materials have potential applications in areas like gas sorption and selective adsorption of hydrocarbons (Li et al., 2014).
Biological Activity
- Studies on Schiff base compounds derived from isonicotinic acid have revealed interesting biological activities. These findings could contribute to the development of new pharmaceuticals or provide insights into biological mechanisms (Yang, 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,2-dimethylpropanoylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUJFYBFOLWZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522671 | |
| Record name | 3-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid | |
CAS RN |
86847-91-8 | |
| Record name | 3-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



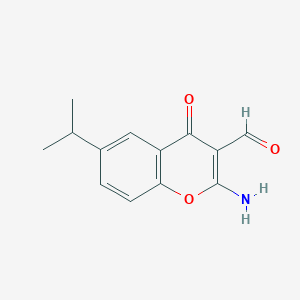

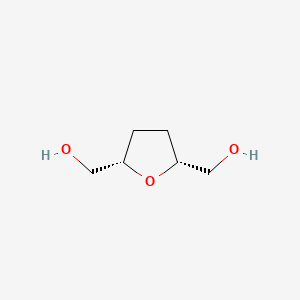
![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)
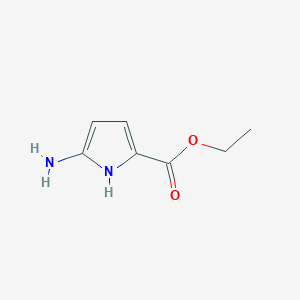


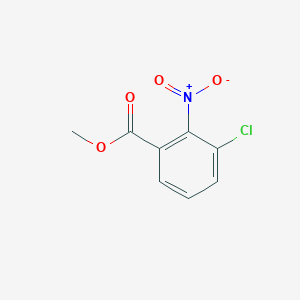
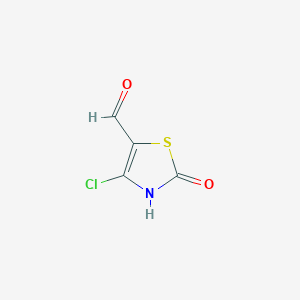


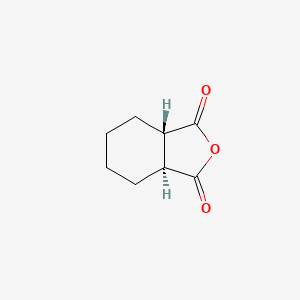
![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
